5-(1-甲基-1,2,3,6-四氢吡啶-4-基)-2-硝基吡啶
描述
The compound “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” is likely a nitrogen-containing organic compound. It seems to have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a tetrahydropyridine ring (a six-membered ring with five carbon atoms, one nitrogen atom, and two double bonds), which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” would likely involve a pyridine ring attached to a tetrahydropyridine ring via a single bond. The exact structure would depend on the positions of the various substituents on these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine” would depend on its specific chemical structure. These could include its melting point, boiling point, density, and solubility .科学研究应用
新型非中心性材料
与5-(1-甲基-1,2,3,6-四氢吡啶-4-基)-2-硝基吡啶密切相关的氨基吡啶的研究,已导致新型非中心性材料的开发。4-硝基苯酚与氨基吡啶的共结晶产生了在非线性光学材料中具有潜在应用的加合物。这些化合物表现出显着的超极化率,使其成为光学器件和材料科学中的候选材料 (Draguta 等人,2013)。
分子结构和振动研究
氨基吡啶的硝基衍生物的分子和晶体结构已被广泛研究,揭示了它们通过氢键稳定机制的见解以及它们在材料科学中的潜力。这些研究为理解相关化合物的结构动力学及其在设计具有所需性质的新材料中的应用提供了基础 (Bryndal 等人,2012)。
抗有丝分裂剂
包括结构上类似于5-(1-甲基-1,2,3,6-四氢吡啶-4-基)-2-硝基吡啶的吡啶衍生物,已对其抗肿瘤活性进行了研究。此类化合物是表现出有效抗有丝分裂特性的活性剂的前体,为开发新的抗癌药物提供了一条途径 (Temple 等人,1992)。
生物转化和微生物研究
硝基吡啶的微生物转化已得到研究,揭示了生物技术在药物代谢和新化合物合成中的潜在应用。此类研究证明了吡啶衍生物在各种生物过程中的多功能性及其在制药中的潜在用途 (Tully 等人,2012)。
潜在抗癌剂的合成
从氯代和硝基吡啶合成吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪的研究,包括可能适用于5-(1-甲基-1,2,3,6-四氢吡啶-4-基)-2-硝基吡啶合成的的方法,突出了该化合物在潜在抗癌剂开发中的相关性。这些研究工作为药物化学和药物设计这一更广泛的领域做出了贡献 (Temple 等人,1983)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13-6-4-9(5-7-13)10-2-3-11(12-8-10)14(15)16/h2-4,8H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYWLYKKLDPAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。